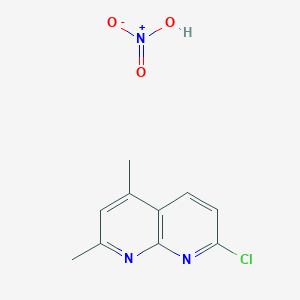
Cyclotetrasiloxane, pentamethyltriphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclotetrasiloxane, pentamethyltriphenyl- is a cyclic organosilicon compound characterized by its unique structure, which includes a silicon-oxygen ring with methyl and phenyl groups attached. This compound is part of the broader class of cyclotetrasiloxanes, which are known for their stability and versatility in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclotetrasiloxane, pentamethyltriphenyl- can be synthesized through hydrosilylation reactions. One common method involves the reaction of 1,3,5,7-tetramethylcyclotetrasiloxane with vinyl-substituted aromatic compounds in the presence of a platinum catalyst, such as Karstedt’s catalyst . The reaction typically occurs at elevated temperatures (around 90°C) and requires careful control of the reaction conditions to achieve high yields and purity .
Industrial Production Methods
In industrial settings, the production of cyclotetrasiloxane, pentamethyltriphenyl- often involves large-scale hydrosilylation processes. These processes are optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Cyclotetrasiloxane, pentamethyltriphenyl- undergoes various chemical reactions, including:
Hydrosilylation: Addition of silicon-hydrogen bonds to unsaturated organic compounds.
Oxidation: Formation of silanols and siloxanes through the reaction with oxidizing agents.
Substitution: Replacement of methyl or phenyl groups with other functional groups.
Common Reagents and Conditions
Hydrosilylation: Platinum-based catalysts (e.g., Karstedt’s catalyst), temperatures around 90°C.
Oxidation: Oxidizing agents such as hydrogen peroxide or ozone.
Substitution: Various organic reagents depending on the desired functional group.
Major Products
The major products formed from these reactions include modified cyclotetrasiloxanes with different functional groups, which can be tailored for specific applications .
Scientific Research Applications
Cyclotetrasiloxane, pentamethyltriphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced materials and polymers.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Investigated for its potential in drug delivery systems and tissue engineering.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of cyclotetrasiloxane, pentamethyltriphenyl- involves its ability to form stable silicon-oxygen bonds, which contribute to its chemical stability and reactivity. The compound interacts with various molecular targets through hydrosilylation and other reactions, enabling the formation of complex structures and materials .
Comparison with Similar Compounds
Similar Compounds
Cyclotetrasiloxane, tetramethyl-: Similar structure but lacks the phenyl groups, resulting in different chemical properties.
Cyclopentasiloxane: Contains five silicon atoms in the ring, offering different reactivity and applications.
Cyclohexasiloxane: Contains six silicon atoms, used in different industrial applications.
Uniqueness
Cyclotetrasiloxane, pentamethyltriphenyl- is unique due to its combination of methyl and phenyl groups, which provide a balance of hydrophobic and aromatic characteristics. This makes it particularly useful in applications requiring both stability and reactivity .
Properties
CAS No. |
10448-10-9 |
|---|---|
Molecular Formula |
C23H30O4Si4 |
Molecular Weight |
482.8 g/mol |
IUPAC Name |
2,2,4,6,8-pentamethyl-4,6,8-triphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane |
InChI |
InChI=1S/C23H30O4Si4/c1-28(2)24-29(3,21-15-9-6-10-16-21)26-31(5,23-19-13-8-14-20-23)27-30(4,25-28)22-17-11-7-12-18-22/h6-20H,1-5H3 |
InChI Key |
YUXFWUGNPZLEJN-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(O[Si](O[Si](O[Si](O1)(C)C2=CC=CC=C2)(C)C3=CC=CC=C3)(C)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,8,10-tetrazatricyclo[8.4.0.03,8]tetradeca-5,12-diene](/img/structure/B14170929.png)
![2-({5-[(1S)-1-amino-3-methylbutyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B14170944.png)
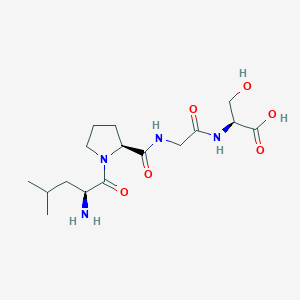
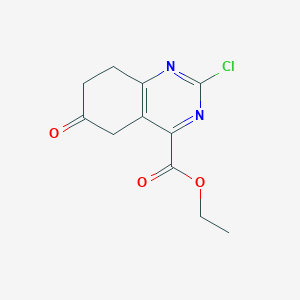

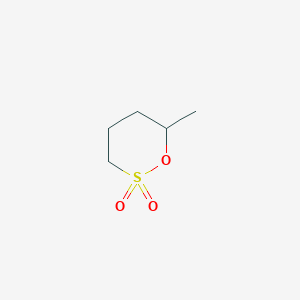
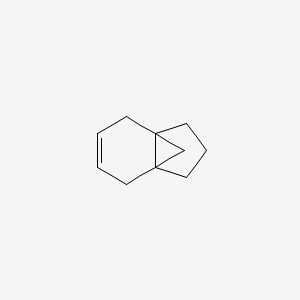
![2,4-Quinazolinediamine, 6-[[4-(dimethylamino)phenyl]thio]-](/img/structure/B14170976.png)
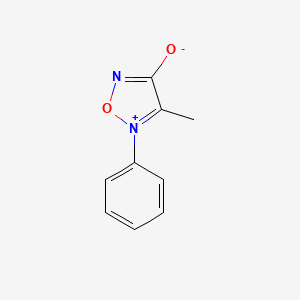
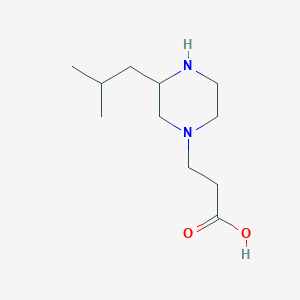
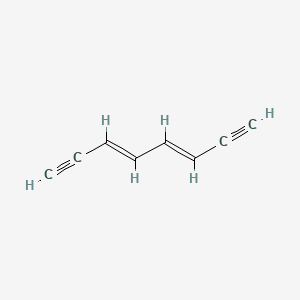
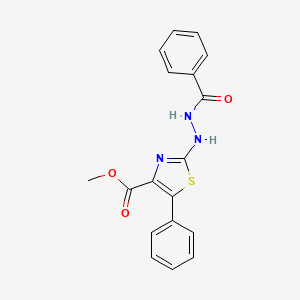
![(7-Methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-m-tolyl-methanone](/img/structure/B14171004.png)
